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molecular formula C3H6OS B1196832 1-Mercapto-2-propanone CAS No. 24653-75-6

1-Mercapto-2-propanone

Cat. No. B1196832
M. Wt: 90.15 g/mol
InChI Key: USVCRBGYQRVTNK-UHFFFAOYSA-N
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Patent
US07348359B2

Procedure details

A mixture of 2.53 g (10.1 mmol) of 2-fluoro-6-iodo benzaldehyde, 1.0 g (11.1 mmol) of mercapto-2-propanone and 3.5 mL (2.5 g, 25 mmol) of Et3N in 15 mL of DMSO was heated to 80° C. overnight. After cooling to room temperature, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water (2 times), brine and dried over MgSO4. After evaporation of the solvents, the crude product was purified over silica gel column chromatography to afford 1.85 g (6.12 mmol, yield: 61%) of 2-acetyl-4-iodo benzo[b]thiophene as an orange powder. 1H-NMR (CDCl3), δ: 7.97 (s, 1H), 7.83 (d, J=7.9 Hz, 2H), 7.16 (t, J=7.9 Hz, 1H), 2.70 (s, 3H).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[SH:11][CH2:12][C:13](=[O:15])[CH3:14].CCN(CC)CC.O>CS(C)=O>[C:13]([C:12]1[S:11][C:2]2[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=2[CH:4]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)I
Name
Quantity
1 g
Type
reactant
Smiles
SCC(C)=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (2 times), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
the crude product was purified over silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(S1)C=CC=C2I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.12 mmol
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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